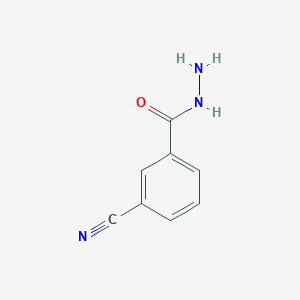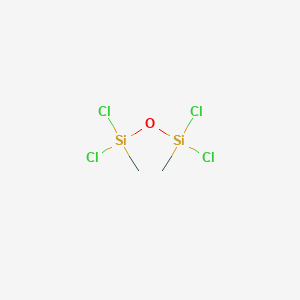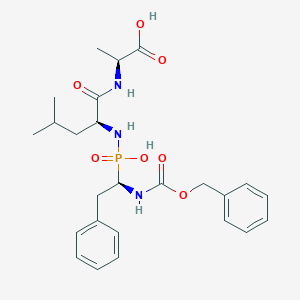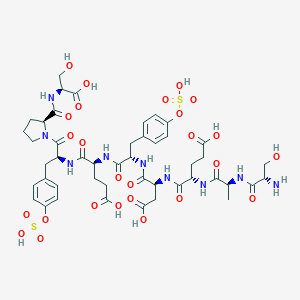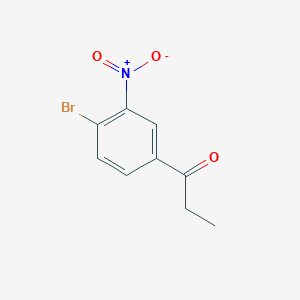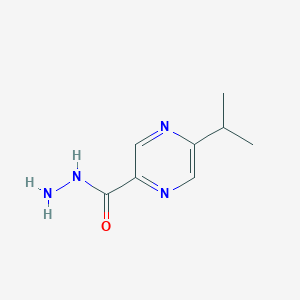
5-Isopropylpyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with isopropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(Propan-2-yl)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Biology: The compound has shown antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-(Propan-2-yl)pyrazine-2-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbohydrazide: A closely related compound with similar biological activities.
Pyrazinamide: An anti-tuberculosis drug that shares structural similarities with 5-(Propan-2-yl)pyrazine-2-carbohydrazide.
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-(Propan-2-yl)pyrazine-2-carbohydrazide is unique due to its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.
Properties
CAS No. |
111035-38-2 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-propan-2-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)6-3-11-7(4-10-6)8(13)12-9/h3-5H,9H2,1-2H3,(H,12,13) |
InChI Key |
PZZKVFDOSFMELN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


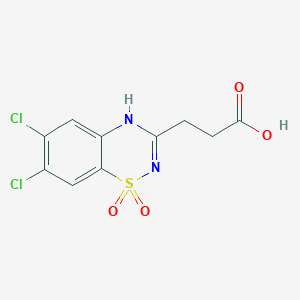


![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)


